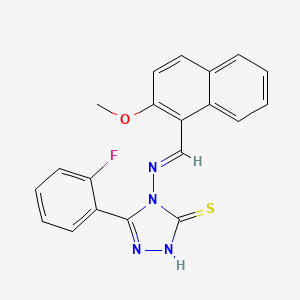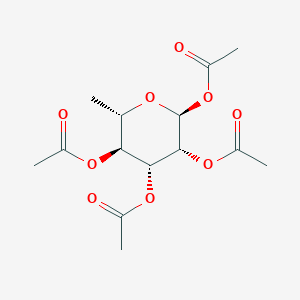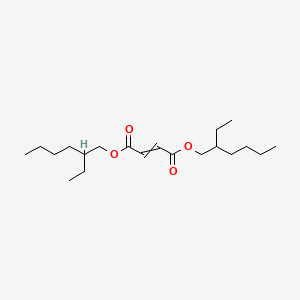
3-(2-Fluorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione: FMTT , is a heterocyclic compound with a complex structure. Let’s break it down:
3-(2-Fluorophenyl): This part of the molecule contains a fluorine-substituted phenyl ring.
4-(((2-methoxynaphthalen-1-yl)methylene)amino): Here, we have a naphthalene-based moiety with a methoxy group (CH₃O) attached to it, forming an imine linkage (C=N) with the triazole ring.
1H-1,2,4-triazole-5(4H)-thione: The central core is a 1,2,4-triazole ring with a thione (sulfur) group at position 5.
Méthodes De Préparation
The synthesis of FMTT involves several steps, including condensation reactions and cyclizations. While I don’t have specific industrial production methods, researchers have explored various synthetic routes. For instance, one approach involves the reaction of 2-fluorobenzaldehyde with 2-methoxynaphthalen-1-amine to form the imine intermediate. Subsequent cyclization with thiosemicarbazide yields FMTT.
Analyse Des Réactions Chimiques
FMTT can participate in diverse chemical reactions:
Oxidation: It may undergo oxidation at the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction of the imine group could lead to secondary amines.
Substitution: The fluorine atom can be substituted with other groups. Common reagents include thionyl chloride, hydrazine, and various metal catalysts.
Applications De Recherche Scientifique
Researchers have explored FMTT’s applications:
Medicine: FMTT exhibits potential as an antimicrobial agent due to its triazole and thione moieties.
Chemistry: It serves as a building block for designing novel compounds.
Industry: FMTT derivatives may find use in materials science or agrochemicals.
Mécanisme D'action
FMTT’s mechanism likely involves interactions with biological targets. It could inhibit enzymes or interfere with cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While FMTT is unique, similar compounds include other triazoles and thiones. Notable examples are 1,2,4-triazole and thiosemicarbazide .
Propriétés
Numéro CAS |
677304-15-3 |
|---|---|
Formule moléculaire |
C20H15FN4OS |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H15FN4OS/c1-26-18-11-10-13-6-2-3-7-14(13)16(18)12-22-25-19(23-24-20(25)27)15-8-4-5-9-17(15)21/h2-12H,1H3,(H,24,27)/b22-12+ |
Clé InChI |
IEXOWAUEILJTKD-WSDLNYQXSA-N |
SMILES isomérique |
COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC=CC=C4F |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)
![6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione](/img/structure/B12007128.png)
![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12007142.png)
![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)
![[1,3]Thiazolo[5,4-F]quinolin-2-amine](/img/structure/B12007151.png)
![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)

![1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)
